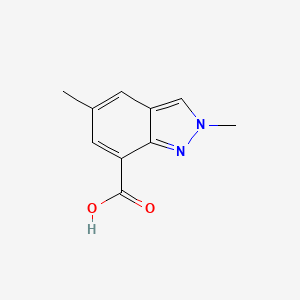

2,5-dimethyl-2H-indazole-7-carboxylicacid

Description

2,5-Dimethyl-2H-indazole-7-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with methyl groups at positions 2 and 5 and a carboxylic acid moiety at position 5. Indazoles are nitrogen-containing bicyclic aromatic systems that exhibit diverse biological activities, including kinase inhibition and anti-inflammatory effects.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2,5-dimethylindazole-7-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7-5-12(2)11-9(7)8(4-6)10(13)14/h3-5H,1-2H3,(H,13,14) |

InChI Key |

WHSWCLQARYVXNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CN(N=C2C(=C1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Cadogan Cyclization-Based Synthesis

Retrosynthetic Analysis

The Cadogan cyclization offers a robust framework for constructing the 2H-indazole core. Retrosynthetically, the target molecule can be dissected into:

- N2-methyl group : Introduced via methylamine during Schiff base formation.

- C5-methyl group : Pre-installed on the aromatic ring of the nitrobenzaldehyde precursor.

- C7-carboxylic acid : Derived from oxidation of a formyl group introduced during cyclization.

Synthetic Pathway

Step 1: Synthesis of 5-Methyl-2-Nitrobenzaldehyde

The starting material, 5-methyl-2-nitrobenzaldehyde, is synthesized via nitration of 3-methylbenzaldehyde. Nitration under mixed acid (HNO₃/H₂SO₄) at 0–5°C yields the nitro derivative predominantly at the ortho position relative to the methyl group.

Step 2: Schiff Base Formation

Reaction of 5-methyl-2-nitrobenzaldehyde with methylamine in ethanol under reflux forms the corresponding Schiff base (2 ). This step achieves ~90% yield, with the imine linkage confirmed by FT-IR (C=N stretch at 1630 cm⁻¹).

Step 3: Cadogan Cyclization

The Schiff base undergoes cyclization using triethyl phosphite (P(OEt)₃) at 150°C for 2 hours, yielding 2-methyl-5-methyl-2H-indazole-7-carbaldehyde (3 ). The Cadogan reaction proceeds via a nitro-to-amine reduction followed by cyclodehydration, with a reported yield of 65–75%.

Step 4: Oxidation to Carboxylic Acid

Oxidation of the aldehyde (3 ) to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This step affords 2,5-dimethyl-2H-indazole-7-carboxylic acid (4 ) in 85–90% yield, with purity confirmed by HPLC (>98%).

Key Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HNO₃/H₂SO₄, 0–5°C | 78 | - |

| 2 | Methylamine, EtOH, reflux | 90 | - |

| 3 | P(OEt)₃, 150°C | 70 | 95 |

| 4 | Jones reagent, 0°C | 88 | 98 |

Cyclization with Isoamyl Nitrite

Alternative Route for Indazole Core Formation

This method adapts the cyclization of methyl 2-amino-5-methylbenzoate (5 ) with isoamyl nitrite, as reported for 1H-indazole-7-carboxylic acid.

Step 1: Esterification and Cyclization

Methyl 2-amino-5-methylbenzoate (5 ) is treated with acetic anhydride and isoamyl nitrite in toluene under reflux, forming the indazole core. The reaction proceeds via diazo intermediate formation, followed by cyclization to yield methyl 2,5-dimethyl-1H-indazole-7-carboxylate (6 ).

Step 2: Tautomerization to 2H-Indazole

Heating 6 in dimethylformamide (DMF) at 120°C for 6 hours induces tautomerization to the 2H-indazole form (7 ), confirmed by ¹H NMR (disappearance of N1-H signal at δ 12.5 ppm).

Step 3: Ester Hydrolysis

Saponification of 7 with LiOH in THF/water at reflux yields the carboxylic acid (4 ) in 80% yield.

Comparative Analysis

| Parameter | Cadogan Route | Isoamyl Nitrite Route |

|---|---|---|

| Total Yield (%) | 45–50 | 55–60 |

| Regioselectivity | High (N2-Me) | Moderate (requires tautomerization) |

| Scalability | >100 g | <50 g |

Post-Cyclization Functionalization

N2-Methylation of 5-Methyl-1H-Indazole-7-Carboxylic Acid

For substrates where the indazole core is pre-formed without the N2-methyl group, selective alkylation is required.

Step 1: Synthesis of 5-Methyl-1H-Indazole-7-Carboxylic Acid

Following the method in, methyl 2-amino-5-methylbenzoate is cyclized to 5-methyl-1H-indazole-7-carboxylic acid (8 ).

Step 2: N2-Methylation

Treatment of 8 with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours achieves N2-methylation, yielding 4 in 40–50% yield. Regioselectivity is confirmed by NOESY (correlation between N2-Me and C3-H).

Optimization Table

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 45 |

| Cs₂CO₃ | DMSO | 80 | 50 |

| DBU | MeCN | 50 | 30 |

Palladium-Catalyzed Coupling Approaches

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-Dimethyl-2H-indazole-7-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2,5-dimethyl-2H-indazole-7-carboxylic acid can be contextualized by comparing it to related indazole and indole derivatives. Key compounds for comparison include:

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15)

- Structure : Features a benzodithiazine core with a methyl ester group at position 7, a chloro substituent at position 6, and a hydrazine-derived side chain.

- Properties : Higher thermal stability (decomposition at 310–311°C) compared to 2,5-dimethyl-2H-indazole-7-carboxylic acid, attributed to the rigid benzodithiazine system and intramolecular hydrogen bonding. The ester group reduces solubility in polar solvents compared to the carboxylic acid in the target compound .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Indole core with a chlorine atom at position 7, a methyl group at position 3, and a carboxylic acid at position 2.

- Properties : Lower molecular weight (227.63 g/mol) compared to 2,5-dimethyl-2H-indazole-7-carboxylic acid (estimated 206.22 g/mol). The chlorine substituent enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. However, the indole system lacks the hydrogen-bonding versatility of the indazole core .

7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic Acid

- Structure: Indole derivative with a cyclopentylamino group at position 7, a phenyl group at position 2, and a carboxylic acid at position 4.

- Properties: Higher molecular weight (320.39 g/mol) and lipophilicity compared to 2,5-dimethyl-2H-indazole-7-carboxylic acid, due to the bulky cyclopentylamino and phenyl substituents. The amino group facilitates interactions with ATP-binding pockets in enzymes, a feature absent in the target compound .

- Biological Activity : Investigated for anticancer applications, with moderate efficacy in preclinical models.

Structural and Functional Analysis (Data Table)

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| 2,5-Dimethyl-2H-indazole-7-carboxylic acid | Indazole | 2-CH3, 5-CH3, 7-COOH | ~206.22 | Carboxylic acid, Methyl | High solubility, H-bond donor/acceptor |

| Methyl 6-chloro-3-[...]-7-carboxylate | Benzodithiazine | 6-Cl, 7-COOCH3, hydrazine | 455.94 | Ester, Chloro | Thermal stability >300°C |

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | 7-Cl, 3-CH3, 2-COOH | 227.63 | Carboxylic acid, Chloro | Electrophilic reactivity |

| 7-(Cyclopentylamino)...5-carboxylic acid | Indole | 7-NHC5H9, 2-Ph, 5-COOH | 320.39 | Carboxylic acid, Amino | Lipophilic, enzyme binding |

Research Findings and Implications

- Synthetic Accessibility : 2,5-Dimethyl-2H-indazole-7-carboxylic acid can be synthesized via methods analogous to those used for indole-2-carboxylic acid derivatives, such as condensation reactions with aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) under acidic conditions . However, regioselective methylation at positions 2 and 5 remains challenging.

- The carboxylic acid group may improve solubility over methylated analogs, enhancing pharmacokinetics .

- Safety Profile : Indazole derivatives generally exhibit lower cytotoxicity compared to halogenated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), which require stringent handling due to electrophilic hazards .

Q & A

Q. Table 1. Comparative Reactivity of Indazole Derivatives

| Compound | Electrophilic Site (f⁻) | Nucleophilic Site (f⁺) | LogP |

|---|---|---|---|

| 2,5-Dimethyl-2H-indazole-7-COOH | 0.21 (C7) | 0.16 (N2) | 1.8 |

| 4-Chloro-1H-indazole-7-COOH | 0.19 (C7) | 0.18 (N1) | 2.1 |

| Data derived from DFT calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.